Cas no 59-82-5 (5-Nitro-2-furonitrile)
5-Nitro-2-furonitrile Chemical and Physical Properties
Names and Identifiers
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- 5-Nitro-2-furonitrile
- 5-Nitro-2-furancarbonitrile
- 5-nitrofuran-2-carbonitrile
- 2-carbonitrile-5-nitrofuran
- 2-nitrofuran-5-carbonitrile
- 5-nitro-2-furyl cyanide
- 5-Nitrofuran-2-nitrile
- DTXSID20207731
- 5-nitro-2-cyanofuran
- NSC 6451
- SCHEMBL1608505
- E63B56V8YA
- DUJNJLFQOODDNJ-UHFFFAOYSA-N
- A869112
- PS-5415
- 5-nitro-furan-2-carbonitrile
- SB61826
- 2-CYANO-5-NITROFURAN
- AKOS000304644
- 2-Furancarbonitrile, 5-nitro-
- EN300-245640
- NSC6451
- 59-82-5
- Q27276918
- 2-FURONITRILE, 5-NITRO-
- FT-0620692
- Z381355302
- NSC-6451
- MFCD00082647
- UNII-E63B56V8YA
- G72180
- SY204606
- DB-015254
- DTXCID70130222
-
- MDL: MFCD00082647
- Inchi: 1S/C5H2N2O3/c6-3-4-1-2-5(10-4)7(8)9/h1-2H
- InChI Key: DUJNJLFQOODDNJ-UHFFFAOYSA-N
- SMILES: O1C(C#N)=CC=C1[N+](=O)[O-]
- BRN: 123933
Computed Properties
- Exact Mass: 138.00700
- Monoisotopic Mass: 138.007
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 189
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 82.8A^2
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 1.2
Experimental Properties
- Density: 1.46
- Melting Point: 63-64°C
- Boiling Point: 234.7°Cat760mmHg
- Flash Point: 95.7°C
- Refractive Index: 1.544
- PSA: 82.75000
- LogP: 1.58268
- Vapor Pressure: 0.8±0.4 mmHg at 25°C
5-Nitro-2-furonitrile Security Information
- Signal Word:warning
- Hazard Statement: Irritant
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Hazardous Material transportation number:3276
- Hazard Category Code: 20/21/22
- Safety Instruction: S26-S36/37/39
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Hazardous Material Identification:
- HazardClass:6.1
- PackingGroup:III
- Packing Group:III
- Hazard Level:6.1
- Safety Term:6.1
- Packing Group:III
- Risk Phrases:R20/21/22
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
5-Nitro-2-furonitrile Customs Data
- HS CODE:2932190090
- Customs Data:
China Customs Code:
2932190090Overview:
2932190090 Other structurally non fused furan ring compounds. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2932190090 other compounds containing an unfused furan ring (whether or not hydrogenated) in the structure VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:20.0%
5-Nitro-2-furonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A159003395-100g |
5-Nitrofuran-2-carbonitrile |
59-82-5 | 95% | 100g |
$435.31 | 2023-09-01 | |
| Apollo Scientific | OR5432-1g |
5-Nitro-2-furonitrile |
59-82-5 | 97% | 1g |
£25.00 | 2025-02-20 | |
| Apollo Scientific | OR5432-5g |
5-Nitro-2-furonitrile |
59-82-5 | 97% | 5g |
£96.00 | 2023-04-15 | |
| Apollo Scientific | OR5432-25g |
5-Nitro-2-furonitrile |
59-82-5 | 97% | 25g |
£345.00 | 2023-04-15 | |
| TRC | N901190-100mg |
5-Nitro-2-furonitrile |
59-82-5 | 100mg |
$ 50.00 | 2022-06-03 | ||
| TRC | N901190-500mg |
5-Nitro-2-furonitrile |
59-82-5 | 500mg |
$ 70.00 | 2022-06-03 | ||
| TRC | N901190-1g |
5-Nitro-2-furonitrile |
59-82-5 | 1g |
$ 115.00 | 2022-06-03 | ||
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | L10486-5g |
5-Nitro-2-furonitrile, 97% |
59-82-5 | 97% | 5g |
¥2536.00 | 2023-03-06 | |
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | L10486-25g |
5-Nitro-2-furonitrile, 97% |
59-82-5 | 97% | 25g |
¥10093.00 | 2023-03-06 | |
| abcr | AB134806-5 g |
5-Nitro-2-furonitrile, 97%; . |
59-82-5 | 97% | 5 g |
€98.70 | 2023-07-20 |
5-Nitro-2-furonitrile Suppliers
5-Nitro-2-furonitrile Related Literature
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Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
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Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
Additional information on 5-Nitro-2-furonitrile
Properties and Applications of 5-Nitro-2-furonitrile (CAS No. 59-82-5)
5-Nitro-2-furonitrile (CAS No. 59-82-5) is a heterocyclic organic compound that has garnered significant attention in the field of chemical and pharmaceutical research due to its versatile structural framework and reactivity. This compound, featuring a nitro group and a nitrile functionality on a furan ring, presents unique opportunities for synthetic chemistry and drug development. Its molecular structure, characterized by a five-membered oxygen-containing aromatic ring, makes it a valuable intermediate in the synthesis of various pharmacologically active molecules.
The chemical properties of 5-Nitro-2-furonitrile (CAS No. 59-82-5) are influenced by the presence of both electron-withdrawing nitro and electron-withdrawing nitrile groups. These substituents enhance the electrophilicity of the molecule, making it susceptible to nucleophilic substitution reactions. The nitro group can be reduced to an amine, while the nitrile group can be hydrolyzed to a carboxylic acid, providing multiple pathways for functionalization. These characteristics have made it a popular building block in medicinal chemistry.
In recent years, 5-Nitro-2-furonitrile (CAS No. 59-82-5) has been extensively studied for its potential applications in pharmaceutical development. Researchers have explored its role as a precursor in the synthesis of various bioactive compounds, including antimicrobial agents and anticancer drugs. The furan ring's ability to undergo metal-catalyzed cross-coupling reactions has opened new avenues for constructing complex molecular architectures. For instance, palladium-catalyzed coupling reactions with aryl halides have been utilized to introduce diverse substituents onto the furan core, leading to novel derivatives with enhanced biological activity.
One of the most compelling aspects of 5-Nitro-2-furonitrile (CAS No. 59-82-5) is its utility in designing molecules that interact with biological targets. The nitro group, when reduced to an amine, can serve as a pharmacophore in drugs targeting neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, the nitrile group can be converted into a carboxylic acid, which is a common motif in many therapeutic agents. These transformations have been exploited in the development of novel scaffolds with potential therapeutic benefits.
The synthetic methodologies employed in the preparation of 5-Nitro-2-furonitrile (CAS No. 59-82-5) have also seen significant advancements. Modern synthetic techniques, including flow chemistry and green chemistry principles, have been adopted to improve yield and reduce environmental impact. For example, catalytic hydrogenation processes have been optimized to selectively reduce the nitro group without affecting other functional groups in the molecule. Such innovations underscore the growing emphasis on sustainable practices in chemical synthesis.
Recent studies have highlighted the role of 5-Nitro-2-furonitrile (CAS No. 59-82-5) in material science applications beyond pharmaceuticals. Its ability to form coordination complexes with transition metals has led to investigations into its use as a ligand in catalytic systems. These complexes exhibit unique electronic properties that make them suitable for applications in organic synthesis and nanotechnology. The versatility of this compound underscores its importance not only as a chemical intermediate but also as a material with potential industrial applications.
The regulatory considerations associated with 5-Nitro-2-furonitrile (CAS No. 59-82-5) are also noteworthy. While it is not classified as a hazardous or controlled substance under current regulations, proper handling procedures must be followed due to its reactivity and potential health effects. Safety data sheets provide essential guidance on storage conditions, handling protocols, and waste disposal methods to ensure safe usage in laboratory and industrial settings.
In conclusion, 5-Nitro-2-furonitrile (CAS No. 59-82-5) is a multifaceted compound with broad applications in pharmaceuticals, material science, and synthetic chemistry. Its unique structural features and reactivity make it an invaluable tool for researchers seeking to develop novel bioactive molecules and advanced materials. As research continues to uncover new possibilities for this compound, its significance in scientific innovation is expected to grow further.
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